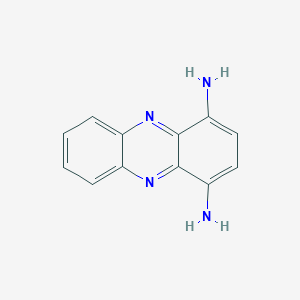
Phenazine-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine-1,4-diamine is a nitrogen-containing heterocyclic compound that belongs to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
Preparation Methods
The synthesis of phenazine-1,4-diamine can be achieved through several methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method includes the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium as a catalyst for N-arylation.
Multicomponent Approaches: These approaches involve the use of multiple components to assemble the phenazine scaffold.
Industrial production methods often utilize these synthetic routes under optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Phenazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenazine-1,4-diamine has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Phenazine-1,4-diamine can be compared with other similar compounds, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A potent antituberculosis agent used as a prototype to develop new drugs with antimicrobial activities.
Benzo[a]phenazine: Synthesized via nucleophilic substitution reactions and known for its biological activities.
Biological Activity
Phenazine-1,4-diamine, a member of the phenazine family of compounds, has garnered significant attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound (C12H12N2) features a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its properties and enhance its biological efficacy.
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Phenazines are known to produce ROS, which can induce oxidative stress in microbial cells, leading to cell death. This property is particularly beneficial in antimicrobial applications .
- Inhibition of Key Enzymes : Phenazine derivatives have been shown to inhibit enzymes such as DNA gyrase and pyruvate kinase in bacteria, disrupting essential metabolic processes .
- Biofilm Disruption : Certain derivatives enhance the eradication of biofilms formed by resistant bacterial strains, making them promising candidates for treating chronic infections .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has demonstrated activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) against M. tuberculosis is reported at 3.13 µM .
- Fungal Activity : The compound shows fungicidal effects against pathogens like Rhizoctonia solani and Fusarium graminearum, with effective concentrations ranging from 5.35 to 66 μg/mL .
Antitumor Activity
Research indicates that phenazine derivatives possess antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : Notable studies have shown that phenazine derivatives can inhibit the growth of HeLa (IC50 = 20 μg/mL) and MCF-7 (IC50 = 24 μg/mL) cells .
- Mechanism : The anticancer activity is often mediated through apoptosis induction and cell cycle arrest via mitochondrial pathways .
Case Studies and Research Findings
Numerous studies have investigated the biological activities of this compound and its derivatives:
Applications in Medicine and Agriculture
The diverse biological activities of this compound position it as a valuable compound in various fields:
- Medicine : Its potential as an antimicrobial agent makes it a candidate for developing new antibiotics to combat resistant strains. Additionally, its anticancer properties suggest possible applications in oncology.
- Agriculture : The fungicidal properties can be harnessed for developing eco-friendly agrochemicals to protect crops from fungal diseases.
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenazine-1,4-diamine |
InChI |
InChI=1S/C12H10N4/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 |
InChI Key |
HZROQHQHUDWHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















